

# Understanding the binding site of ML191 on the GPR55 receptor.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Binding Site of ML191 on the GPR55 Receptor

#### Introduction

The G protein-coupled receptor 55 (GPR55) is a class A GPCR that has emerged as a significant drug target for a multitude of pathophysiological conditions, including cancer, inflammatory pain, and metabolic disorders.[1][2] Initially deorphanized as a potential cannabinoid receptor, GPR55 is now known to be activated by various ligands, most notably the endogenous lysophosphatidylinositol (LPI).[1][2] The exploration of GPR55's therapeutic potential has been historically challenged by a lack of selective pharmacological tools.[1] The discovery of ML191 (CID23612552) and other selective antagonists through high-throughput screening has provided crucial instruments to investigate the receptor's function and structure. [1][3] This guide provides a detailed technical overview of the putative binding site of ML191 on the GPR55 receptor, summarizing key quantitative data, experimental methodologies, and signaling pathways.

## The ML191 Binding Site on GPR55

Computational modeling and docking studies have been instrumental in elucidating the binding mode of **ML191** to the GPR55 receptor. These investigations have utilized homology models of the inactive 'R' state of GPR55, as a crystal structure for this receptor has not yet been fully resolved with an antagonist.[1][4]

#### **Putative Binding Pocket**



Docking studies predict that **ML191** binds within a pocket formed by the transmembrane helices (TMHs) 2, 3, 5, 6, and 7.[1] This region is a common ligand binding domain for class A GPCRs. The binding model suggests a specific orientation for antagonist molecules like **ML191**, characterized by:

- A head region that occupies a horizontal pocket near the extracellular loop region.[1]
- A central portion that fits vertically into the core of the binding pocket.[1]
- A pendant aromatic or heterocyclic ring that extends outwards.[1]

These latter two features, the extracellular extension and the pendant ring, are believed to be key determinants of the antagonist activity of these compounds.[1]

#### **Key Amino Acid Interactions**

A crucial interaction identified in the docking models is a hydrogen bond formed between the **ML191** molecule and the positively charged residue Lysine 2.60 (K80).[1] This residue is the only positively charged amino acid within the transmembrane domain of the putative binding site, suggesting it plays a critical role as an anchor point for **ML191** and related antagonists.[1] Further studies on related scaffolds have highlighted the importance of hydrophobic interactions with residues such as Y3.32, M3.36, and F6.48 in stabilizing the inactive state of the receptor.[5]

## Quantitative Data: Potency and Efficacy of ML191

**ML191** was identified from a high-throughput screening campaign of approximately 300,000 compounds.[1] Its antagonist activity has been quantified in several functional assays.

Table 1: Antagonist Potency in  $\beta$ -Arrestin Translocation Assay This assay measures the inhibition of LPI-induced  $\beta$ -arrestin 2 recruitment to the GPR55 receptor in U2OS cells.[1]



| Compound | PubChem CID | IC50 (μM) ± S.E.M. |
|----------|-------------|--------------------|
| ML191    | 23612552    | 1.08 ± 0.03        |
| ML192    | 1434953     | 0.70 ± 0.05        |
| ML193    | 1261822     | 0.22 ± 0.03        |

Data sourced from Kotsikorou et al. (2013).[1]

Table 2: Inhibition of LPI-Induced ERK1/2 Phosphorylation This assay measures the ability of the antagonists to block the downstream signaling cascade leading to the phosphorylation of ERK1/2 in U2OS cells expressing GPR55.[1]

| Compound | IC₅₀ for pERK Inhibition   |  |
|----------|----------------------------|--|
| ML191    | Potent inhibition observed |  |
| ML192    | Potent inhibition observed |  |
| ML193    | Potent inhibition observed |  |

Specific IC<sub>50</sub> values were determined but are presented graphically in the source material, which confirms significant, concentration-dependent inhibition by all three compounds.[1]

## **GPR55 Signaling Pathways and Inhibition by ML191**

GPR55 activation by agonists like LPI initiates several downstream signaling cascades. The receptor is known to couple to G $\alpha$ q, G $\alpha$ 12, and G $\alpha$ 13 proteins.[2][6][7] This coupling leads to the activation of phospholipase C (PLC), subsequent release of intracellular calcium (C $\alpha$ 2+) from IP<sub>3</sub>-gated stores, and activation of the RhoA pathway.[2][6][7] These pathways ultimately regulate various cellular processes, including the phosphorylation of ERK1/2 and the recruitment of  $\beta$ -arrestin.[1][8]

**ML191** acts as an antagonist, blocking the initial activation of the receptor by agonists, thereby preventing the initiation of these downstream signaling events.





Click to download full resolution via product page

GPR55 signaling pathways and ML191 inhibition.

## **Experimental Protocols**

The characterization of **ML191** and the elucidation of its binding site relied on several key experimental methodologies.

## **β-Arrestin Translocation Assay**

This high-content imaging assay was the primary method used for the high-throughput screen that identified **ML191**. It monitors the agonist-induced translocation of  $\beta$ -arrestin from the cytoplasm to the GPR55 receptor at the cell membrane.[1][4]

#### Methodology:

- Cell Culture: U2OS cells stably co-expressing HA-tagged GPR55 and  $\beta$ -arrestin2-GFP are cultured in 384-well assay plates.[4]
- Compound Preparation: Antagonist compounds (like ML191) are dissolved in DMSO to create stock solutions, which are then diluted to desired concentrations in a suitable buffer (e.g., HBSS).[1]

#### Foundational & Exploratory





#### · Assay Procedure:

- The serum-containing media is replaced with serum-free media.
- Cells are pre-incubated with various concentrations of the antagonist (ML191) or vehicle
  (DMSO) for 30 minutes.[1]
- The GPR55 agonist, LPI (e.g., at 10 μM), is added to stimulate the receptor.[1]
- Cells are incubated to allow for β-arrestin-GFP translocation.
- Data Acquisition & Analysis:
  - Plates are imaged using an automated fluorescence microscope.
  - $\circ$  Image analysis software quantifies the translocation of the  $\beta$ -arrestin-GFP fusion protein from the cytoplasm to the membrane.
  - Concentration-response curves are generated to calculate IC50 values for the antagonists. [1]





Click to download full resolution via product page

Workflow for the  $\beta$ -Arrestin Translocation Assay.

#### **ERK1/2 Phosphorylation Assay**

This assay serves as a downstream, functional confirmation of GPR55 antagonism. It measures the phosphorylation of ERK1/2, a key event in the GPR55 signaling cascade.[1][8]

#### Methodology:

- Cell Culture: U2OS cells overexpressing GPR55 are plated and grown.[1]
- Compound Treatment: Cells are pre-incubated with increasing concentrations of the antagonist (ML191) for 30 minutes prior to agonist stimulation.[1]

#### Foundational & Exploratory





- Agonist Stimulation: Cells are stimulated with LPI (10 μM) for a defined period (e.g., 5-10 minutes) to induce ERK1/2 phosphorylation.[1]
- Cell Lysis: Cells are lysed to extract total protein.
- Detection:
  - Western Blot: Lysates are run on SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2. Densitometry is used for quantification.[9]
  - High-Throughput Methods (e.g., AlphaScreen): A bead-based immunoassay can be used for higher throughput. In this format, cell lysates are incubated with antibody-coated donor and acceptor beads that generate a chemiluminescent signal when pERK is present.[8]
- Data Analysis: The ratio of pERK to total ERK is calculated and normalized. IC<sub>50</sub> values are determined from concentration-response curves.[1]





Click to download full resolution via product page

Workflow for the ERK1/2 Phosphorylation Assay.

### **Molecular Modeling and Docking**

Computational methods were used to build a model of the GPR55 receptor and predict how **ML191** binds to it.[1]

#### Methodology:

• Homology Modeling: Since no crystal structure of GPR55 was available, a homology model of the inactive state (R) was built using the crystal structure of a related Class A GPCR (e.g., the β<sub>2</sub>-adrenergic receptor) as a template.[4]



- Ligand Preparation: The 3D structures of ML191 and other antagonists were generated and their lowest energy conformations were determined.[1]
- Docking Simulation: The prepared ligands were docked into the putative binding site of the GPR55 homology model using software like Glide.[1] The docking was typically performed without predefined constraints to allow for an unbiased search of the binding pose.
- Pose Analysis: The resulting ligand-receptor complexes were analyzed to identify the most likely binding poses based on scoring functions that estimate binding affinity. Key interactions, such as hydrogen bonds and hydrophobic contacts, were identified.[1]
- Molecular Dynamics (MD) Simulation: The stability of the docked complex was often further tested using MD simulations, which simulate the movement of the atoms over time, to ensure the predicted binding mode is stable.[1]

#### Conclusion

The study of **ML191** has provided significant insights into the antagonist binding site of the GPR55 receptor. Through a combination of high-throughput screening, functional cell-based assays, and sophisticated molecular modeling, a putative binding pocket within the transmembrane helices 2, 3, 5, 6, and 7 has been identified.[1] The interaction is likely anchored by a key hydrogen bond to residue K2.60 and stabilized by a network of hydrophobic contacts.[1] **ML191** effectively blocks LPI-induced signaling through G-protein and  $\beta$ -arrestin pathways, making it an invaluable pharmacological tool. The data and methodologies outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working to design the next generation of selective GPR55 modulators for therapeutic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Selective Ligands for GPR55 Antagonists Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of I-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CB2-GPR55 Receptor Heteromers Modulates Cancer Cell Signaling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the binding site of ML191 on the GPR55 receptor.]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b148622#understanding-the-binding-site-of-ml191-on-the-gpr55-receptor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com